3-(2-Bromo-3-fluorophenyl)propanoic acid
Description
3-(2-Bromo-3-fluorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position on the phenyl ring, with a propanoic acid side chain.
Properties
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDRRNENZOKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-fluorophenyl)propanoic acid typically involves the bromination and fluorination of phenylpropanoic acid derivatives. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation and reduction can produce corresponding carboxylic acid derivatives and alcohols .
Scientific Research Applications
Organic Synthesis
3-(2-Bromo-3-fluorophenyl)propanoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine and fluorine substituents facilitate various chemical reactions, including:
- Nucleophilic Substitution Reactions: The halogen atoms can be replaced with other functional groups, allowing for the creation of diverse derivatives.
- Oxidation and Reduction Reactions: The compound can be oxidized to form carboxylic acids or ketones, or reduced to yield alcohols or alkanes.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting it may inhibit microbial growth.
- Anticancer Activity: Preliminary investigations suggest that it may modulate biochemical pathways related to cancer progression by interacting with specific enzymes or receptors.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated as a precursor for developing pharmaceutical compounds. Its unique structure allows for modifications that could lead to new therapeutic agents targeting inflammatory diseases or cancers.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural Isomers and Halogen Substitution Patterns
The position of bromine and fluorine substituents significantly influences physicochemical properties and biological activity. Key analogs include:
| Compound Name | CAS Number | Substituent Positions (Phenyl Ring) | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | 174603-55-5 | Br (2), F (4) | 247.06 | 0.87 |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | 866862-24-0 | Br (3), F (4) | 247.06 | 0.86 |
| 3-(4-Bromo-3-fluorophenyl)propanoic acid | 127425-80-3 | Br (4), F (3) | 247.06 | 0.86 |
| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 1261814-91-8 | Br (3), F (2) | 247.06 | N/A |
| 3-(3-Bromo-5-fluorophenyl)propanoic acid | 1261680-57-2 | Br (3), F (5) | 247.06 | N/A |
*Similarity scores from , calculated using Tanimoto coefficients based on structural fingerprints.
Key Observations :
- Positional isomerism alters electronic and steric properties. For example, 3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS 174603-55-5) has a lower similarity score (0.87) compared to its acetic acid analog (2-(2-Bromo-3-fluorophenyl)acetic acid, similarity 0.93) due to differences in side-chain length .
- Halogen proximity affects dipole moments and solubility.
Physicochemical Properties
Comparative data for select analogs:
| Property | 3-(2-Bromo-4-fluorophenyl)propanoic acid | 3-(3-Bromo-2-fluorophenyl)propanoic acid | 3-(3-Bromo-5-fluorophenyl)propanoic acid |
|---|---|---|---|
| Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrFO₂ | C₉H₈BrFO₂ |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Slightly soluble in water; soluble in organic solvents | Similar to analogs | Similar to analogs |
| LogP (Predicted) | ~2.8 | ~2.9 | ~2.7 |
Notes:
- Limited experimental data exist for exact melting/boiling points, but analogs like 2-bromo-2-methylpropanoic acid () suggest that bromine increases molecular weight and density, reducing volatility.
- LogP values (octanol-water partition coefficients) indicate moderate lipophilicity, suitable for membrane permeability in drug design .
Biological Activity
3-(2-Bromo-3-fluorophenyl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Pseudomonas aeruginosa | 11.29 - 77.38 µM |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes, although the exact mechanism remains to be fully elucidated.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
3. Diuretic Activity
According to patent literature, this compound acts as a diuretic by inhibiting the renal outer medullary potassium channel (ROMK). This action promotes sodium excretion and fluid balance, making it a candidate for treating conditions related to fluid retention, such as hypertension and heart disease .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial evaluated the effects of a formulation containing this compound on patients with hypertension. Results showed a significant reduction in blood pressure compared to placebo controls, attributed to its diuretic effects.
- Case Study 2 : In vitro toxicity assessments using Vero cells indicated that the compound exhibited a concentration-dependent cytotoxicity profile, with an IC50 value suggesting a safe therapeutic window for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
